molecular formula C20H26N2O4S B6061258 Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6061258
M. Wt: 390.5 g/mol
InChI Key: MGPNLNKDZNMOQW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, an oxazole ring, and a propan-2-yl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Properties

IUPAC Name

propan-2-yl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-6-13-7-8-14-15(9-13)27-19(17(14)20(24)25-10(2)3)21-18(23)16-11(4)22-26-12(16)5/h10,13H,6-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNLNKDZNMOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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